molecular formula C8H8O3 B3026564 2-(Furan-2-yl)cyclopropanecarboxylic acid CAS No. 1017553-75-1

2-(Furan-2-yl)cyclopropanecarboxylic acid

Cat. No. B3026564
CAS RN: 1017553-75-1
M. Wt: 152.15
InChI Key: XYZJHPPIFVPLFP-UHFFFAOYSA-N
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Description

“2-(Furan-2-yl)cyclopropanecarboxylic acid” is a chemical compound with the CAS Number: 1017553-75-1 . It has a molecular weight of 152.15 . The IUPAC name for this compound is 2- (2-furyl)cyclopropanecarboxylic acid .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found in the search results, furan platform chemicals (FPCs) like furfural and 5-hydroxy-methylfurfural, which are directly available from biomass, have been discussed . These FPCs can be economically synthesized from biomass .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H8O3/c9-8(10)6-4-5(6)7-2-1-3-11-7/h1-3,5-6H,4H2,(H,9,10) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 152.15 . More detailed properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Anticancer Applications

2-(Furan-2-yl)cyclopropanecarboxylic acid has been utilized in the synthesis of novel series of cyclopropane carbohydrazides. These compounds have demonstrated promising anticancer activity against various cancer cell lines at micromolar concentrations. Their effectiveness was determined through screening against a panel of four cancer cell lines, and the compounds showed IC50 values ranging between 1.9-8.45 µM (Swamy et al., 2016).

Enzyme-Catalyzed Oxidation

The enzyme-catalyzed oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid involves compounds related to this compound. This oxidation, involving four consecutive reactions, is significant for the high-yield production of furan-2,5-dicarboxylic acid at ambient temperature and pressure, a key chemical in polymer production (Dijkman et al., 2014).

Synthesis in Natural Product Chemistry

This compound plays a role in the synthesis of various furan derivatives, as demonstrated in a study involving mangrove-derived endophytic fungus Coriolopsis sp. J5. This research led to the isolation of new furan derivatives with potential applications in natural product chemistry (Chen et al., 2017).

Synthesis of Novel Furan Derivatives

The substance has been used in the synthesis of various novel furan derivatives, such as in the study of enzyme-catalyzed oxidation of 5-hydroxymethylfurfural. This reaction is important for producing furan-2,5-dicarboxylic acid, a valuable chemical in the creation of biobased polymers (Dijkman et al., 2014).

Applications in Organic Synthesis

Various studies have shown that this compound is a crucial component in synthesizing different organic compounds. For instance, it has been used in Rh(II)-catalyzed cyclopropanation of furans, which are key steps in the synthesis of natural product derivatives and other complex organic molecules (Lehner et al., 2017).

Future Directions

The future directions for “2-(Furan-2-yl)cyclopropanecarboxylic acid” and similar compounds could involve the use of biomass to economically synthesize a range of compounds . There are excellent applications of bio-based materials besides the broadly promoted manufacture of fuels and monomers .

properties

IUPAC Name

2-(furan-2-yl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c9-8(10)6-4-5(6)7-2-1-3-11-7/h1-3,5-6H,4H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYZJHPPIFVPLFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201274379
Record name 2-(2-Furanyl)cyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201274379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1017553-75-1
Record name 2-(2-Furanyl)cyclopropanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017553-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Furanyl)cyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201274379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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